molecular formula C22H25NO5 B13535833 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxyhexanoic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxyhexanoic acid

Cat. No.: B13535833
M. Wt: 383.4 g/mol
InChI Key: SZVCCXWZGUMMEI-UHFFFAOYSA-N
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Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxyhexanoic acid is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxyhexanoic acid typically involves the protection of the amino group of 6-methoxyhexanoic acid with the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxyhexanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxyhexanoic acid has several scientific research applications:

    Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.

    Biology: The compound is used in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxyhexanoic acid involves the protection of the amino group in peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
  • (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid

Uniqueness

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxyhexanoic acid is unique due to its specific structure, which includes a methoxy group on the hexanoic acid chain. This structural feature provides distinct reactivity and stability compared to other similar compounds .

Properties

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methoxyhexanoic acid

InChI

InChI=1S/C22H25NO5/c1-27-13-7-6-12-20(21(24)25)23-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19-20H,6-7,12-14H2,1H3,(H,23,26)(H,24,25)

InChI Key

SZVCCXWZGUMMEI-UHFFFAOYSA-N

Canonical SMILES

COCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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